molecular formula C18H13Br2NO4 B12894452 {3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid CAS No. 918946-55-1

{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid

Cat. No.: B12894452
CAS No.: 918946-55-1
M. Wt: 467.1 g/mol
InChI Key: BOYCUGRJAPJCOL-UHFFFAOYSA-N
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Description

{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms at the 3 and 5 positions on the phenoxy ring, and a quinoline moiety attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid typically involves multiple steps. One common method starts with the bromination of 4-hydroxyphenoxyacetic acid to introduce bromine atoms at the 3 and 5 positions. This is followed by the etherification reaction with 2-methylquinoline-6-ol under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation or reduction, leading to different derivatives.

    Coupling Reactions: The phenoxy and quinoline rings can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    {3,5-Dibromo-4-[(2-chloroquinolin-6-yl)oxy]phenoxy}acetic acid: Similar structure but with a chlorine atom instead of a methyl group on the quinoline ring.

    {3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.

Uniqueness

{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid is unique due to the specific positioning of the bromine atoms and the presence of the 2-methylquinoline moiety

Properties

918946-55-1

Molecular Formula

C18H13Br2NO4

Molecular Weight

467.1 g/mol

IUPAC Name

2-[3,5-dibromo-4-(2-methylquinolin-6-yl)oxyphenoxy]acetic acid

InChI

InChI=1S/C18H13Br2NO4/c1-10-2-3-11-6-12(4-5-16(11)21-10)25-18-14(19)7-13(8-15(18)20)24-9-17(22)23/h2-8H,9H2,1H3,(H,22,23)

InChI Key

BOYCUGRJAPJCOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br

Origin of Product

United States

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